(2-Bromophenyl)(morpholino)methanone

描述

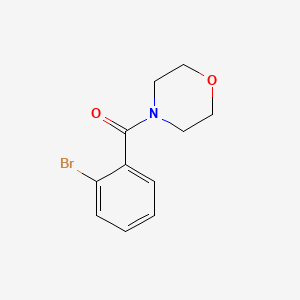

(2-Bromophenyl)(morpholino)methanone is an organic compound with the molecular formula C11H12BrNO2 It is characterized by the presence of a bromophenyl group attached to a morpholino group via a methanone linkage

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(morpholino)methanone typically involves the reaction of 2-bromobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Bromobenzoyl chloride+Morpholine→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents.

化学反应分析

Chemical Reactions of (2-Bromophenyl)(morpholino)methanone

This compound is a compound of significant interest in organic chemistry due to its versatile reactivity and potential applications in medicinal chemistry. This article provides a comprehensive analysis of its chemical reactions, synthesis methods, and relevant research findings.

1.3.1 Nucleophilic Substitution Reactions

The bromine atom in this compound can be substituted by various nucleophiles, leading to the formation of new compounds.

-

Example Reaction :

This reaction is particularly useful for synthesizing derivatives with enhanced biological activities.

1.3.2 Acylation Reactions

The compound can undergo acylation reactions, where the morpholine nitrogen acts as a nucleophile, attacking acyl chlorides or anhydrides.

-

General Reaction :

This reaction is crucial for modifying the compound's pharmacological properties.

1.3.3 Reduction Reactions

Reduction of the carbonyl group in this compound can yield alcohol derivatives, which may exhibit different biological activities.

-

Example :

Table 2: Biological Activity Data

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial against S. pneumoniae | |

| Morpholine Derivatives | Antiviral activity |

科学研究应用

Overview

(2-Bromophenyl)(morpholino)methanone is an organic compound with the molecular formula C11H12BrNO2. It features a bromophenyl group attached to a morpholino group via a methanone linkage. This compound has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicinal fields.

Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted by other nucleophiles, expanding its utility in synthetic chemistry.

- Oxidation and Reduction Reactions : The methanone group can undergo oxidation to form carboxylic acids or reduction to yield alcohols.

Biology

Research indicates that this compound may interact with various biological targets, making it a candidate for further investigation in biological applications:

- Enzyme Inhibition : It has been shown to inhibit phosphoinositide 3-kinase (PI3K), which is crucial for cell signaling and metabolism. This inhibition suggests potential therapeutic applications in treating cancer and inflammatory disorders.

- Antimicrobial Activity : In vitro studies have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against strains such as Bacillus subtilis and Staphylococcus aureus.

Medicine

The compound's potential therapeutic properties are being explored, particularly its role as a precursor for drug development:

- Therapeutic Applications : Given its ability to inhibit PI3K, there is potential for this compound in targeting cancer and inflammatory diseases. Further research is needed to explore its efficacy in clinical settings.

作用机制

The mechanism of action of (2-Bromophenyl)(morpholino)methanone involves its interaction with specific molecular targets. The bromophenyl group can engage in electrophilic aromatic substitution reactions, while the morpholino group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

相似化合物的比较

- (4-Bromophenyl)(morpholino)methanone

- (3-Bromo-4-fluorophenyl)(morpholino)methanone

- (4-Aminophenyl)(morpholino)methanone

Comparison: (2-Bromophenyl)(morpholino)methanone is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

生物活性

(2-Bromophenyl)(morpholino)methanone, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound this compound features a brominated phenyl ring attached to a morpholino group through a carbonyl linkage. Its molecular formula is C10H12BrN2O, with a molecular weight of 260.12 g/mol. The presence of the bromine atom is significant as it influences the compound's reactivity and biological activity.

1. Enzyme Inhibition

Research indicates that this compound may interact with various enzymes, particularly those involved in metabolic pathways. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), an enzyme crucial for cell signaling and metabolism. This inhibition can have implications for treating conditions such as cancer and inflammatory disorders .

2. Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. In vitro studies have indicated that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus . These findings suggest that the compound may be a candidate for developing new antimicrobial agents.

1. Metabolic Pathways

This compound influences several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with key enzymes like fatty acid synthase and acyl-CoA synthetase, impacting the synthesis and degradation of fatty acids, which are vital for cellular energy production and membrane integrity.

2. Transport Mechanisms

The transport and distribution of this compound within biological systems are facilitated by specific transporters and binding proteins. This localization is critical for its efficacy in exerting biochemical effects at the cellular level.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Binding : The compound can bind to active sites on enzymes, inhibiting their activity and altering metabolic processes.

- Cell Signaling Modulation : By inhibiting PI3K, it affects downstream signaling pathways that regulate cell growth and survival.

- Antimicrobial Activity : The bromine substituent enhances the compound's ability to disrupt bacterial cell walls or metabolic functions, leading to bacterial death .

1. Antimicrobial Efficacy

In a study evaluating various morpholino-substituted compounds, this compound was found to exhibit significant antibacterial activity against Escherichia coli with an MIC value of 0.0195 mg/mL. Additionally, it showed effectiveness against Candida albicans, indicating its potential as an antifungal agent as well .

2. Therapeutic Applications

Given its ability to inhibit PI3K, there is potential for this compound in therapeutic applications targeting cancer and inflammatory diseases. Further research is necessary to explore its efficacy in clinical settings and understand its pharmacokinetic properties .

Summary of Findings

| Property | Details |

|---|---|

| Molecular Formula | C10H12BrN2O |

| Molecular Weight | 260.12 g/mol |

| Enzyme Inhibition | Inhibits PI3K; potential in treating cancer and inflammatory disorders |

| Antimicrobial Activity | MIC values: 4.69 - 22.9 µM against various bacterial strains |

| Metabolic Pathway Impact | Affects fatty acid metabolism through interaction with key enzymes |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Bromophenyl)(morpholino)methanone?

The compound is typically synthesized via cross-coupling reactions. For example, iron-catalyzed C(sp²)–C(sp³) cross-coupling using Fe(acac)₃ (0.1 mol%) and Grignard reagents (e.g., C₆H₁₃MgCl) in 2-MeTHF solvent achieves moderate yields (68%) under mild conditions (0°C, 18 hours) . Alternative methods may involve halogen-metal exchange using butyllithium for aryl bromide precursors, as reported in analogous bromophenyl methanone syntheses .

| Method | Catalyst/Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Fe-catalyzed cross-coupling | Fe(acac)₃, Grignard | 2-MeTHF | 68% | |

| Halogen-metal exchange | Butyllithium | THF | Not specified |

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR identify key signals, such as morpholino protons (δ ~3.6–3.8 ppm) and carbonyl carbons (δ ~170 ppm) .

- X-ray Crystallography : Single-crystal studies reveal non-planar geometries, with dihedral angles between aromatic rings (e.g., 59.3° in related morpholino methanones) and intermolecular π–π interactions .

Q. What safety precautions are recommended for handling this compound?

Based on MSDS data for similar morpholino methanones:

- Use PPE (gloves, lab coat, goggles).

- Avoid inhalation or skin contact (classified as harmful).

- Store in sealed containers at room temperature in dry conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for iron-catalyzed synthesis of this compound?

Key factors include:

- Catalyst Loading : Higher Fe(acac)₃ concentrations (up to 1 mol%) may improve turnover but risk side reactions.

- Solvent Choice : Polar aprotic solvents like 2-MeTHF enhance stability of intermediates .

- Temperature Control : Lower temperatures (0°C) minimize decomposition, as seen in analogous syntheses . Contradictions arise in solvent selection; for example, THF may offer faster kinetics but lower selectivity compared to 2-MeTHF .

Q. How does the bromine substituent's position influence reactivity in cross-coupling reactions?

The ortho-bromine sterically hinders coupling reactions, requiring tailored catalysts (e.g., Fe over Pd). In contrast, para-bromine facilitates π-orbital overlap, enhancing reactivity with electron-rich partners. Computational studies on related bromophenyl methanones suggest that substituent positioning alters electron density at the carbonyl group, affecting nucleophilic attack efficiency .

Q. What pharmacological targets are associated with morpholino methanone derivatives?

- Kinase Inhibition : Derivatives like GNE-7915 (a LRRK2 inhibitor) use the morpholino group to enhance binding affinity and solubility .

- Receptor Agonism : DC591053, a morpholino methanone derivative, acts as an RXFP4 receptor agonist, suggesting potential in metabolic disorder research .

| Derivative | Target | Activity | Reference |

|---|---|---|---|

| GNE-7915 | LRRK2 kinase | Inhibition (IC₅₀ = 8 nM) | |

| DC591053 | RXFP4 receptor | Agonism (EC₅₀ = 0.3 µM) |

Q. How can enantioselective synthesis of morpholino methanones be achieved?

Asymmetric transfer hydrogenation using chiral manganese catalysts (e.g., (S)-Mn complexes) and ammonia borane as a hydrogen source enables enantioselective reduction of prochiral ketones. Yields >90% and enantiomeric excess (ee) >95% have been reported for related tetrahydroquinoline derivatives .

Q. Data Contradiction Analysis

Q. Why do reported yields for Fe-catalyzed cross-coupling vary across studies?

Discrepancies arise from:

- Substrate Scope : Electron-deficient aryl bromides (e.g., 2-bromo vs. 3-bromo) exhibit divergent reactivities.

- Catalyst Purity : Trace impurities in Fe(acac)₃ may deactivate the catalyst.

- Solvent Effects : 2-MeTHF stabilizes Grignard reagents better than THF, reducing side reactions .

Q. Methodological Recommendations

Q. What NMR strategies resolve regiochemical ambiguities in derivatives?

- NOE Spectroscopy : Detects spatial proximity between bromophenyl and morpholino protons.

- ²D NMR (COSY, HSQC) : Correlates coupling patterns and carbon-proton connectivity, as demonstrated in 3-amino-4-methoxyphenyl derivatives .

Q. How can computational modeling aid in designing morpholino methanone-based inhibitors?

Molecular docking (e.g., AutoDock Vina) predicts binding poses with targets like LRRK2. QSAR models optimize substituent effects on bioavailability, leveraging logP and polar surface area data from related compounds .

属性

IUPAC Name |

(2-bromophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQCGIYRAMNHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336313 | |

| Record name | 2-Bromo-1-(morpholinocarbonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209962-07-2 | |

| Record name | 2-Bromo-1-(morpholinocarbonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。